VEGFR-2 Kinase Inhibition: 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine vs. Sorafenib and In-Class N-Sulfonylpiperidines
4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine (designated as compound 8 in the 2024 Bioorganic Chemistry study) demonstrates potent VEGFR-2 kinase inhibition with an IC50 of 0.0554 μM, which is comparable to the clinically approved VEGFR-2 inhibitor sorafenib (IC50 = 0.0416 μM) and superior to other N-sulfonylpiperidine analogs within the same series [1]. This direct head-to-head comparison within a single study establishes compound 8 as the most potent VEGFR-2 inhibitor among the thirteen synthesized N-sulfonylpiperidine derivatives evaluated [1].
| Evidence Dimension | VEGFR-2 enzyme inhibition IC50 (μM) |
|---|---|
| Target Compound Data | 0.0554 μM |
| Comparator Or Baseline | Sorafenib: 0.0416 μM; Other N-sulfonylpiperidine analogs (compounds 3a, 4, 9): higher IC50 values |
| Quantified Difference | Target compound is 1.33-fold less potent than sorafenib but is the most potent among the N-sulfonylpiperidine series |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; molecular docking against VEGFR-2 (PDB ID: 2OH4) |
Why This Matters
This quantitative benchmark against sorafenib positions 4-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine as a validated VEGFR-2 inhibitor scaffold with potency approaching that of an approved drug, justifying its selection over less active N-sulfonylpiperidine analogs for kinase-targeted research programs.
- [1] Elgammal, W.E., Halawa, A.H., Eissa, I.H., Elkady, H., Metwaly, A.M., Hassan, S.M., El-Agrody, A.M. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 145, 107157. View Source
